2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is a versatile compound extensively used in scientific research due to its unique properties. It finds applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide typically involves the reaction of 3-chlorobenzenesulfinyl chloride with N-methyl-N-phenylacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide can be compared with similar compounds such as:
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a phenyl group, which can affect its reactivity and biological activity.
2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-(4-fluorophenyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-17(13-7-3-2-4-8-13)15(18)11-20(19)14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBJTHJSMPTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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